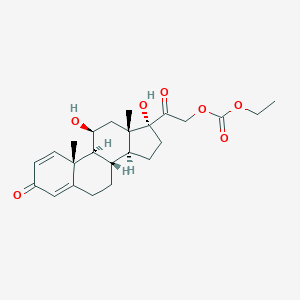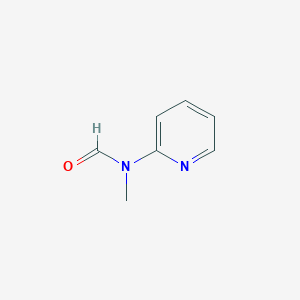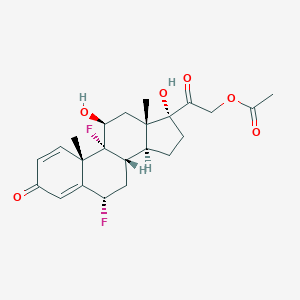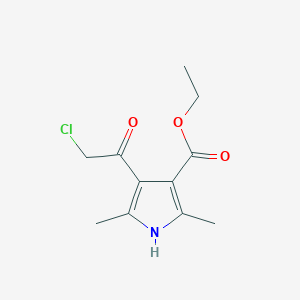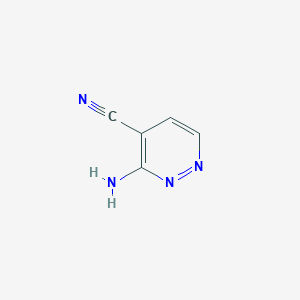![molecular formula C8H13NO2 B046409 (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116721-83-6](/img/structure/B46409.png)
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine and isoxazole ring system.
Wirkmechanismus
The mechanism of action of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde have been extensively studied. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been found to have potential as a neuroprotective agent and a potent inhibitor of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in lab experiments is its potential as a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound exhibits significant antitumor activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde. One of the most promising directions is the development of this compound as a potential candidate for the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as medicinal chemistry and neuroprotection.
Synthesemethoden
The synthesis of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves a multi-step process. The initial step involves the reaction of 2,3-dichloropyridine with hydroxylamine hydrochloride to form 2-chloro-3-hydroxypyridine. This intermediate is then reacted with 2,3-epoxypropyl isoxazole to form the desired product, (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been found to have potential as a neuroprotective agent and a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
116721-83-6 |
|---|---|
Produktname |
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(2R,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
VDZGIIOVACLOED-HTQZYQBOSA-N |
Isomerische SMILES |
C1CCN2[C@H](C1)C[C@@H](O2)C=O |
SMILES |
C1CCN2C(C1)CC(O2)C=O |
Kanonische SMILES |
C1CCN2C(C1)CC(O2)C=O |
Synonyme |
2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







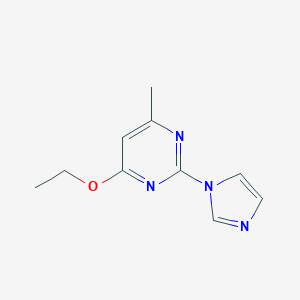
![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

